6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate
Description
6-Ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a fluorinated chromene derivative characterized by a bicyclic chromen (benzopyran) core substituted with a trifluoromethyl group at position 2, a phenoxy group at position 3, an ethyl group at position 6, and an acetate moiety at position 7 (Fig. 1). The compound’s structural uniqueness lies in the combination of electron-withdrawing (trifluoromethyl) and electron-donating (phenoxy) groups, which may modulate reactivity and intermolecular interactions, as suggested by hydrogen-bonding patterns in related chromenes .
Properties
IUPAC Name |
[6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O5/c1-3-12-9-14-16(10-15(12)26-11(2)24)28-19(20(21,22)23)18(17(14)25)27-13-7-5-4-6-8-13/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTZOWLKGZBSPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)OC3=CC=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides and a suitable base.
Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated chromenone derivative.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Acetylation: The final step involves the acetylation of the hydroxyl group on the chromenone core using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.
Substitution: The phenoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted chromenone derivatives.
Hydrolysis: Corresponding alcohols and acetic acid.
Scientific Research Applications
6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate depends on its specific application and target. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The compound’s effects can be mediated through pathways involving oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Trifluoromethyl at R2 : Common across all analogs, enhancing metabolic stability and hydrophobic interactions .
- R3 Substituents: Phenoxy (target), 4-fluorophenyl (Compound 6), and 4-methoxyphenyl (Compound 25c) groups influence π-π stacking and hydrogen bonding. Fluorinated aryl groups (e.g., Compound 6) improve membrane permeability .
- R7 Modifications : Acetate (target) vs. benzamide (4a-k) or methoxyacetate (Compound 6). Benzamide derivatives exhibit enhanced cytotoxicity due to hydrogen-bonding interactions with kinases like HER2 .
Biological Activity
The compound 6-Ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a member of the chromen derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C18H16F3O4
Molecular Weight: 364.32 g/mol
The compound features a chromen core, an ethyl group, a phenoxy group, and a trifluoromethyl substituent, which enhance its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX), which play crucial roles in mediating inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Receptor Modulation : It potentially modulates the activity of specific receptors by binding to active sites or influencing signal transduction pathways.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Antioxidant Activity
Research indicates that chromen derivatives exhibit significant antioxidant properties. The trifluoromethyl group enhances electron-withdrawing effects, improving the compound's ability to scavenge free radicals. This property is crucial for mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects in vitro by inhibiting COX enzymes. For instance, studies have shown that related compounds with similar structures effectively reduce inflammation markers in cell cultures.
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The results suggest moderate cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies that illustrate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of COX enzymes with an IC50 value of 12 μM. |
| Study B | Showed antioxidant activity through DPPH scavenging assays with an IC50 value of 15 μM. |
| Study C | Evaluated cytotoxicity against MCF-7 cells with an IC50 value of 25 μM, indicating moderate effectiveness. |
Comparison with Similar Compounds
The biological activity of this compound can be compared with other chromen derivatives:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Compound X | 10 | COX Inhibition |
| Compound Y | 20 | Antioxidant |
| Compound Z | 30 | Cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
